molecular formula C8H14O2 B14385639 2-Ethyl-2-methyl-4-oxopentanal CAS No. 90122-00-2

2-Ethyl-2-methyl-4-oxopentanal

Cat. No.: B14385639
CAS No.: 90122-00-2
M. Wt: 142.20 g/mol
InChI Key: XZQIQTUPIPWIDY-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-4-oxopentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to an ethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-4-oxopentanal can be achieved through several methods. One common approach involves the oxidation of 2-Ethyl-2-methyl-4-hydroxypentanal using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of the corresponding alcohol using metal catalysts such as platinum or palladium. The process is optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-4-oxopentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Hydroxylamine, hydrazine

Major Products Formed

    Oxidation: 2-Ethyl-2-methyl-4-oxopentanoic acid

    Reduction: 2-Ethyl-2-methyl-4-hydroxypentanal

    Nucleophilic Addition: Oximes, hydrazones

Scientific Research Applications

2-Ethyl-2-methyl-4-oxopentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-4-oxopentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various addition products. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxopentanal: Similar structure but lacks the ethyl group.

    4-Methyl-2-oxopentanal: Similar structure but with different positioning of the methyl group.

    2-Ethyl-4-oxopentanal: Similar structure but lacks the additional methyl group.

Uniqueness

2-Ethyl-2-methyl-4-oxopentanal is unique due to the presence of both an ethyl and a methyl group attached to the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

90122-00-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-ethyl-2-methyl-4-oxopentanal

InChI

InChI=1S/C8H14O2/c1-4-8(3,6-9)5-7(2)10/h6H,4-5H2,1-3H3

InChI Key

XZQIQTUPIPWIDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(=O)C)C=O

Origin of Product

United States

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